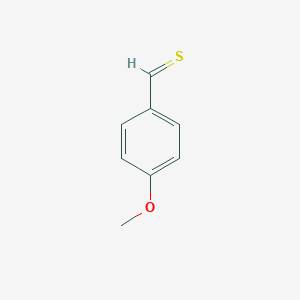
4-Methoxybenzenecarbothialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzenecarbothialdehyde is a natural product found in Pentadiplandra brazzeana with data available.
Aplicaciones Científicas De Investigación
Photocatalytic Oxidation
4-Methoxybenzenecarbothialdehyde and its derivatives, including 4-methoxybenzyl alcohol, can undergo photocatalytic oxidation into corresponding aldehydes with high conversion and selectivity using a TiO2 photocatalyst under an O2 atmosphere. This reaction proceeds under both UV-light and visible light irradiation, with visible light response attributed to a characteristic surface complex formed by the adsorption of a benzyl alcoholic compound on the TiO2 surface (Higashimoto et al., 2009).
Solid Phase Organic Synthesis
The electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated for use as linkers in solid phase organic synthesis. These aldehydes, when attached to ArgoGel resins and subjected to reductive amination, yield corresponding benzylic secondary amines, which can be further converted into various compounds such as ureas, sulfonamides, aryl amides, and alkyl amides (E. Swayze, 1997).
Reductive Alkylation
This compound derivatives have been utilized in reductive alkylation processes. For example, the regioselective replacement of the 4-methoxy group of 3,4,5-trimethoxybenzaldehyde dimethylacetal by an alkyl group under reductive electron-transfer conditions is a key step in synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes via 4-alkyl-3,5-dimethoxybenzaldehydes (Azzena et al., 1990).
Paired Electrolysis with Hydrogenation
Paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, with concomitant formation of 1-hexene from 1-hexyne in an electrochemical cell, demonstrates complete electron economy. This process uses a dense palladium membrane to reduce protons at the anode to hydrogen atoms, which then permeate through the palladium foil to hydrogenate 1-hexyne (Sherbo et al., 2018).
Molecular Docking Investigations
Structural and electronic properties of 4-methoxybenzaldehyde have been investigated using density functional theory (DFT). The compound's crystal is stabilized by C-H⋯O intermolecular interactions and π⋯π interactions, with analyses through topological atom-in-molecules (AIM) analysis and noncovalent interactions (NCI) method. Molecular docking behaviors of 4-methoxybenzaldehyde on various enzymes have been presented, providing insights into its inhibitory activity on enzymes like Tyrosinase (Ghalla et al., 2018).
Environmentally Friendly Photocatalytic Oxidation
Photocatalytic oxidation of 4-methoxybenzyl alcohol to aldehyde in water using uncalcined brookite TiO2 demonstrates an environmentally friendly process. This method shows high selectivity towards aldehyde, significantly higher than that obtained with commercial TiO2 samples (Addamo et al., 2008).
Propiedades
Fórmula molecular |
C8H8OS |
|---|---|
Peso molecular |
152.22g/mol |
Nombre IUPAC |
4-methoxythiobenzaldehyde |
InChI |
InChI=1S/C8H8OS/c1-9-8-4-2-7(6-10)3-5-8/h2-6H,1H3 |
Clave InChI |
PSCGHQRKTJYCJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=S |
SMILES canónico |
COC1=CC=C(C=C1)C=S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



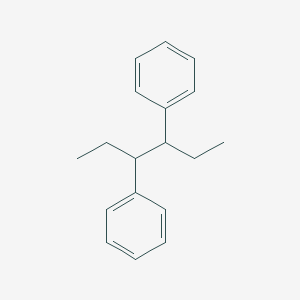

![4-ethoxycarbonyl-2-phenyl-4,5-dihydrospiro[1,3-thiazole-5,9'-(9'H)-fluorene]](/img/structure/B371471.png)
![6-azido-2-ethoxycarbonyl-7-oxo-5-phenyl-4-thia-1-azabicyclo[3.2.0]heptane-3-spiro-9'-(9'H)-fluorene](/img/structure/B371472.png)
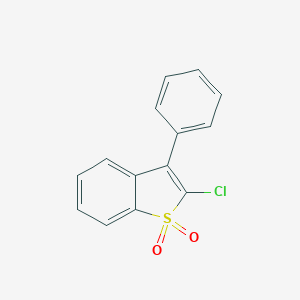
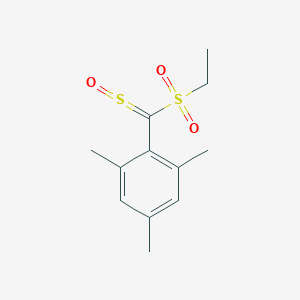
![2-{[(3-Isopropyl-4-methoxy-2,6-dimethylphenyl)(sulfinyl)methyl]sulfonyl}naphthalene](/img/structure/B371478.png)
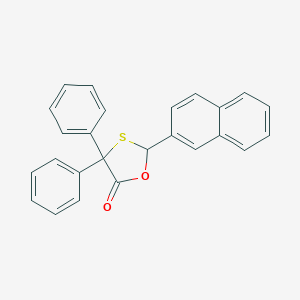
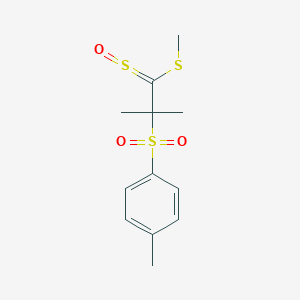
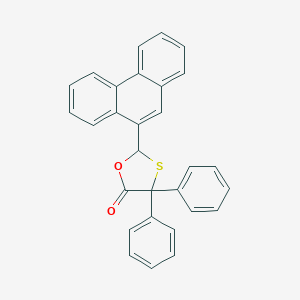
![N-{[mesityl(phenylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B371484.png)
![2-{[Mesityl(sulfinyl)methyl]sulfanyl}naphthalene](/img/structure/B371485.png)
![2-[(Mesitylsulfanyl)(sulfinyl)methyl]thiophene](/img/structure/B371486.png)
